3-(2-Methoxyphenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a sulfur atom at position 5 and a Schiff base (benzylideneamino) group at position 3. Its structure includes a 2-methoxyphenyl substituent at position 3 and a 2,4,5-trimethoxybenzylidene moiety, which confers unique electronic and steric properties. Its synthesis typically involves condensation of a triazole-thione precursor with 2,4,5-trimethoxybenzaldehyde under acidic or catalytic conditions .
Properties
CAS No. |
478256-72-3 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-16(26-3)17(27-4)10-15(12)25-2/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
NIZCGYVSPLTGGT-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a. Position 3 Substitutions
- 5-(4-Chlorophenyl)-4-[(E)-(2,4,5-trimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 380453-94-1): Differs by a 4-chlorophenyl group at position 3. The electron-withdrawing Cl substituent may reduce electron density on the triazole ring compared to the 2-methoxyphenyl group, affecting reactivity and intermolecular interactions .
- 3-(2-Bromophenyl)-4-substituted derivatives :
Bromine’s heavy atom effect influences crystallographic packing via halogen bonding, absent in the methoxy-substituted parent compound .
b. Position 4 Substitutions
- (E)-3-(2-Ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione: The ethoxy group (vs. The fluorobenzylidene group introduces electronegativity, affecting hydrogen-bonding capacity .
- 4-((4-(Dimethylamino)benzylidene)amino)-3-(3-ethoxyphenyl) derivative (CAS 606122-42-3): The dimethylamino group enhances electron donation, shifting NMR signals upfield compared to trimethoxy derivatives .
Benzylidene Group Modifications
- 4-((3-Phenylmethoxyphenyl)methylideneamino) derivatives: The benzyloxy group introduces π-π stacking opportunities absent in the trimethoxy analog, influencing crystal packing .
- 4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino) derivatives: Bulky tert-butyl groups improve thermal stability but reduce solubility in polar solvents compared to the parent compound .
Physicochemical and Spectral Properties
Table 1: Key Spectral Data Comparison
Table 2: Solubility and Stability
| Compound | Solubility in Methanol | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Parent Compound | High | 180–200 | |
| tert-Butyl-substituted analog | Moderate | 220–240 |
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